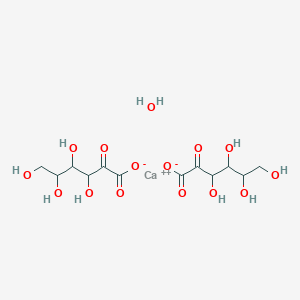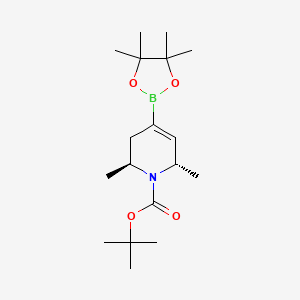
2-Keto-D-gluconic acid hemicalcium sal&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Keto-D-gluconic acid hemicalcium salt, also known as D-Arabino-2-hexulopyranosonic acid hemicalcium salt hydrate, is a calcium salt derivative of 2-keto-D-gluconic acid. This compound is notable for its role in various biochemical and industrial processes due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2-Keto-D-gluconic acid hemicalcium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains such as Gluconobacter oxydans. The process involves the conversion of D-glucose to D-gluconic acid, which is further oxidized to 2-keto-D-gluconic acid. The final step involves the neutralization of 2-keto-D-gluconic acid with calcium hydroxide to form the hemicalcium salt.
Industrial Production Methods: Industrial production typically follows a similar pathway but on a larger scale. Fermentation processes using Gluconobacter oxydans are optimized for higher yields. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure hemicalcium salt.
化学反应分析
Types of Reactions: 2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other keto acids.
Reduction: Reduction reactions can convert it back to D-gluconic acid.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products:
Oxidation: Further oxidation can yield 2,5-diketo-D-gluconic acid.
Reduction: Reduction typically produces D-gluconic acid.
Substitution: Products depend on the nature of the substituent introduced.
科学研究应用
2-Keto-D-gluconic acid hemicalcium salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: Research explores its potential in drug development and as a calcium supplement.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions, which can influence various biochemical pathways. In biological systems, it interacts with enzymes involved in carbohydrate metabolism, affecting processes such as glycolysis and the pentose phosphate pathway. Its calcium component also plays a role in cellular signaling and bone health.
相似化合物的比较
D-Gluconic Acid: A precursor in the synthesis of 2-keto-D-gluconic acid.
2,5-Diketo-D-gluconic Acid: A further oxidized form of 2-keto-D-gluconic acid.
Calcium Gluconate: Another calcium salt of gluconic acid, used primarily as a calcium supplement.
Uniqueness: 2-Keto-D-gluconic acid hemicalcium salt is unique due to its specific keto group, which imparts distinct reactivity compared to other gluconic acid derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
属性
IUPAC Name |
calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)


![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)



![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)




![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)
